molecular formula C8H6N4O2 B2726327 5-nitro-2-(1H-pyrazol-1-yl)pyridine CAS No. 76228-53-0

5-nitro-2-(1H-pyrazol-1-yl)pyridine

Cat. No.: B2726327
CAS No.: 76228-53-0
M. Wt: 190.162
InChI Key: MPAGFUQMIGVVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-(1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.162. The purity is usually 95%.
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Scientific Research Applications

Medical Applications

  • Parkinson's Disease Therapy : A novel nitrocatechol-substituted heterocycle, including derivatives of 5-nitro-2-(1H-pyrazol-1-yl)pyridine, was found effective as a long-acting inhibitor of catechol-O-methyltransferase (COMT). This compound is evaluated as an adjunct to L-Dopa therapy in Parkinson's disease (Kiss et al., 2010).

Chemistry and Material Science

  • Ligand Synthesis and Coordination Chemistry : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to this compound, have been used as ligands. They show application in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

  • Energetic Materials Design : Research on bridged pyridine-based energetic derivatives has explored their potential in energetic materials. Studies on geometrical structures, detonation properties, and thermal stabilities of such compounds have shown promising results for applications in explosives or propellants (Zhai et al., 2019).

Photophysics and Photochemistry

  • Proton Transfer Studies : Compounds like 2-(1H-pyrazol-5-yl)pyridine exhibit interesting photophysical properties, including excited-state intramolecular proton transfer (ESIPT), and solvent-assisted double-proton transfer. These properties can be leveraged in the development of advanced photophysical materials (Vetokhina et al., 2012).

Catalysis and Organic Synthesis

  • Catalyst Development : 5-Pyrrolidin-2-yltetrazole, a related compound, has been identified as a versatile organocatalyst for asymmetric conjugate addition of nitroalkanes to enones, showing promise for developments in organic synthesis (Mitchell et al., 2006).

Properties

IUPAC Name

5-nitro-2-pyrazol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)7-2-3-8(9-6-7)11-5-1-4-10-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAGFUQMIGVVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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